

An In-depth Technical Guide to 4-(3-bromophenyl)oxane-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(3-bromophenyl)oxane-4-carboxylic Acid
Cat. No.:	B182021

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of **4-(3-bromophenyl)oxane-4-carboxylic acid**, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The document details the molecule's structural and physicochemical properties, outlines a robust and reproducible synthetic pathway, and describes standard analytical techniques for its structural elucidation and characterization. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and protocols. The strategic importance of the oxane (tetrahydropyran) ring and the bromophenyl moiety are discussed in the context of modern drug discovery and synthetic chemistry.

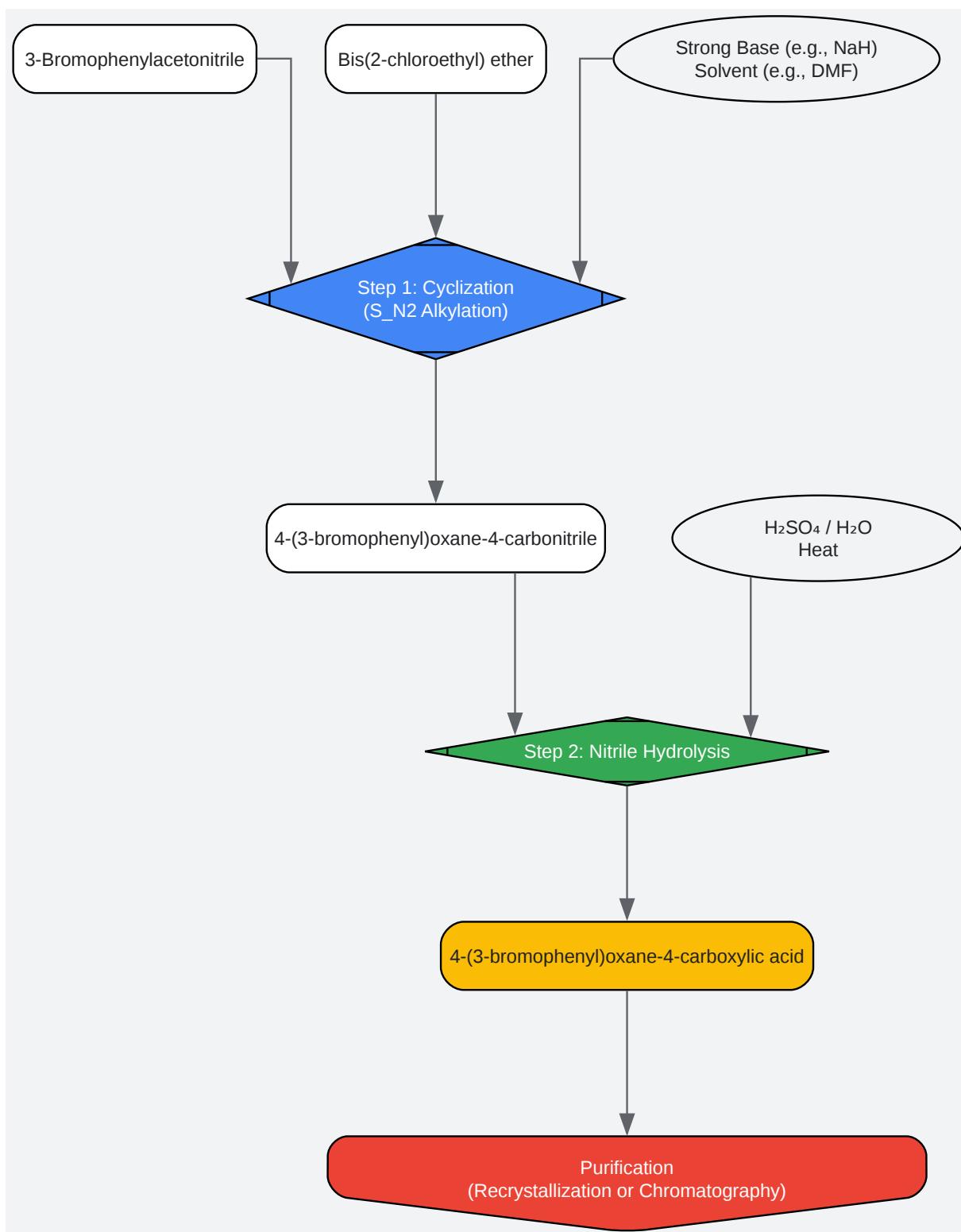
Compound Profile and Structural Identification

4-(3-bromophenyl)oxane-4-carboxylic acid is a derivative of tetrahydropyran (also known as oxane) featuring a quaternary carbon at the 4-position. This carbon is substituted with both a carboxylic acid group and a 3-bromophenyl group. The presence of the bromine atom on the aromatic ring provides a reactive handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, making it a versatile intermediate.^[1] The oxane ring is a privileged scaffold in medicinal chemistry, often used to improve physicochemical properties like solubility and metabolic stability.^{[2][3][4][5]}

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source
CAS Number	179420-77-0	[6][7]
Molecular Formula	C ₁₂ H ₁₃ BrO ₃	[6][7]
Molecular Weight	285.13 g/mol	[6][7]
IUPAC Name	4-(3-bromophenyl)tetrahydro- 2H-pyran-4-carboxylic acid	[8]
SMILES	C1C(OCC(C1) (C(=O)O)C2=CC(=CC=C2)Br)	(Computed)
InChIKey	(Computed)	(Computed)

Chemical Structure Diagram


The 2D chemical structure of the title compound is presented below. The diagram highlights the key functional groups: the oxane ring, the quaternary α -carbon, the carboxylic acid, and the meta-substituted bromophenyl ring.

Caption: 2D structure of **4-(3-bromophenyl)oxane-4-carboxylic acid**.

Synthesis and Purification

The synthesis of α -aryl carboxylic acids with a quaternary center is a common challenge in organic chemistry.[9][10] A robust and logical approach for synthesizing **4-(3-bromophenyl)oxane-4-carboxylic acid** involves a two-step process starting from commercially available materials: 3-bromophenylacetonitrile and bis(2-chloroethyl) ether. This method first constructs the quaternary center via alkylation, followed by hydrolysis of the nitrile to the desired carboxylic acid.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(3-bromophenyl)oxane-4-carbonitrile

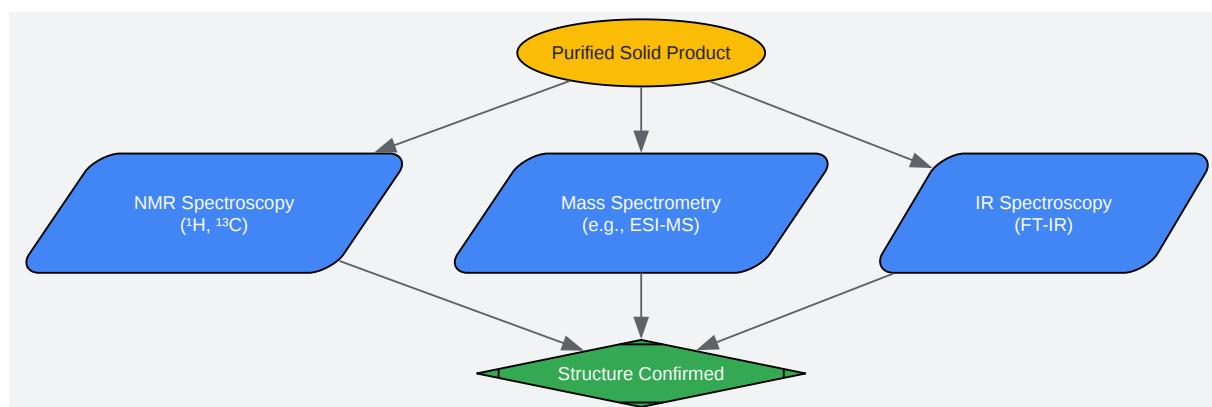
- **Rationale:** This step involves a double alkylation of the α -carbon of 3-bromophenylacetonitrile. A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the relatively acidic α -proton, forming a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbons of bis(2-chloroethyl) ether in two sequential intramolecular SN2 reactions to form the oxane ring. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the reagents and facilitates the SN2 mechanism.
- **Procedure:**
 - To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (2.2 eq., 60% dispersion in mineral oil).
 - Wash the NaH with dry hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.
 - Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of 3-bromophenylacetonitrile (1.0 eq.) in anhydrous DMF to the NaH suspension. Allow the mixture to stir for 30 minutes at 0 °C.
 - Add bis(2-chloroethyl) ether (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
 - Cool the reaction to room temperature and quench carefully by the slow addition of water.
 - Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

pressure to yield the crude nitrile intermediate.

Step 2: Hydrolysis to **4-(3-bromophenyl)oxane-4-carboxylic acid**

- **Rationale:** Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. Concentrated sulfuric acid in water provides the necessary hydronium ions to protonate the nitrile nitrogen, activating it for nucleophilic attack by water. Heating is required to drive the reaction, which proceeds through an amide intermediate, to completion.
- **Procedure:**
 - Combine the crude 4-(3-bromophenyl)oxane-4-carbonitrile from Step 1 with a 1:1 mixture of concentrated sulfuric acid and water.
 - Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate.
 - Cool the reaction mixture to room temperature and then pour it over crushed ice.
 - A precipitate of the crude carboxylic acid should form. If not, adjust the pH to 1-2 with a saturated NaOH solution.
 - Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Purification Protocol


- **Rationale:** Recrystallization is an effective method for purifying the final solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. A mixture of ethanol and water is often suitable for moderately polar compounds like this carboxylic acid.
- **Procedure:**
 - Dissolve the crude carboxylic acid in a minimum amount of hot ethanol.
 - Slowly add hot water until the solution becomes slightly turbid (cloudy).
 - Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

- Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized **4-(3-bromophenyl)oxane-4-carboxylic acid** requires a combination of spectroscopic techniques. The expected data from ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry provide a unique fingerprint for the molecule.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for structural confirmation.

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the title compound. These values are based on established principles of spectroscopy and data from analogous structures.

Table 2: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11-12	br s	1H	-COOH	The acidic proton of a carboxylic acid is typically a broad singlet far downfield.
~7.6-7.2	m	4H	Ar-H	Aromatic protons on the bromophenyl ring will appear as a complex multiplet.
~4.0-3.8	m	2H	-OCH ₂ (axial)	Protons on carbons adjacent to the ring oxygen are deshielded.
~3.8-3.6	m	2H	-OCH ₂ (equatorial)	Diastereotopic protons of the oxane ring often show complex splitting.
~2.4-2.2	m	2H	-CCH ₂ (axial)	Protons on carbons beta to the ring oxygen.
~2.1-1.9	m	2H	-CCH ₂ (equatorial)	Diastereotopic protons of the oxane ring.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~178-182	C=O	Carboxylic acid carbonyl carbon.
~140-142	Ar-C (ipso to oxane)	Quaternary aromatic carbon attached to the ring.
~132-135	Ar-CH	Aromatic methine carbons.
~128-131	Ar-CH	Aromatic methine carbons.
~125-127	Ar-CH	Aromatic methine carbons.
~122-124	Ar-C-Br	Aromatic carbon bearing the bromine atom.
~63-65	-OCH ₂	Carbons adjacent to the ring oxygen.
~45-48	C (quaternary)	The sp ³ quaternary carbon.
~33-36	-CCH ₂	Carbons beta to the ring oxygen.

Table 4: Predicted IR and MS Data

Technique	Expected Value	Assignment
FT-IR (cm ⁻¹)	2500-3300 (broad)	O-H stretch of carboxylic acid
~1700	C=O stretch of carboxylic acid	
~1210-1320	C-O stretch	
~1050-1150	C-O-C stretch of ether	
MS (ESI-)	m/z ~283, 285	[M-H] ⁻ , showing characteristic ~1:1 isotopic pattern for one bromine atom.

Applications and Future Directions

4-(3-bromophenyl)oxane-4-carboxylic acid is a valuable molecular scaffold for several reasons:

- Medicinal Chemistry: The oxane ring is a recognized bioisostere for less stable or more lipophilic groups, often improving aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.^{[3][4][5][11]} The carboxylic acid provides a key hydrogen bonding group capable of interacting with biological targets like enzymes and receptors.
- Synthetic Versatility: The bromophenyl group is a cornerstone of synthetic utility.^{[1][12][13]} It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of diverse aryl, alkyl, or nitrogen-containing substituents. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
- Materials Science: Aryl-heterocyclic structures are foundational in the development of organic electronics and functional polymers. The defined geometry and reactive handle of this molecule could be exploited in the synthesis of novel materials with tailored electronic or photophysical properties.^[1]

Future research could focus on utilizing this building block in the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents where the combination of a rigid scaffold and a modifiable aromatic ring is desirable. Its application in creating novel polymers or ligands for catalysis also represents a promising avenue for exploration.

References

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). PubMed Central. [\[Link\]](#)
- Enantioselective Synthesis of Acyclic α -Quaternary Carboxylic Acid Derivatives via Iridium-Catalyzed Allylic Alkylation - PMC. (n.d.).
- Oxetanes in Drug Discovery Campaigns - PMC. (n.d.).
- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. (n.d.). MDPI. [\[Link\]](#)
- Substituted arene synthesis by carbonyl or carboxyl compound α -arylation. (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15).

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, October 12). PubMed. [\[Link\]](#)
- A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28).
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012, August 3).
- (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (n.d.).
- The Role of Bromophenyl Terpyridines in Advanced Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scbt.com [scbt.com]
- 7. bocsci.com [bocsci.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. Enantioselective Synthesis of Acyclic α -Quaternary Carboxylic Acid Derivatives via Iridium-Catalyzed Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituted arene synthesis by carbonyl or carboxyl compound α -arylation [organic-chemistry.org]

- 11. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(3-bromophenyl)oxane-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182021#4-3-bromophenyl-oxane-4-carboxylic-acid-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com